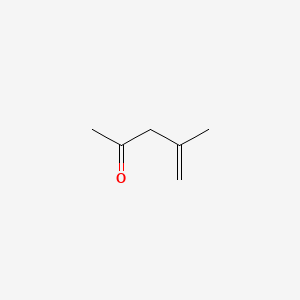

4-Penten-2-one, 4-methyl-

Description

Nomenclature and Isomeric Considerations

The naming and structural variations of this compound are crucial for understanding its chemical identity and behavior.

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic name for this compound to ensure clarity and avoid ambiguity. The official IUPAC name is 4-methylpent-4-en-2-one . nih.gov

Beyond its formal IUPAC designation, the compound is known by several common synonyms, which include:

Isomesityl oxide nih.govcymitquimica.comnist.gov

Isopropenyl acetone (B3395972) nist.gov

3-Acetylisobutene

4-Methyl-4-penten-2-one nih.govnist.gov

2-Methylene-4-pentanal nist.gov

These names are frequently encountered in chemical literature and commercial contexts.

It is critical to distinguish 4-Penten-2-one (B1216878), 4-methyl- from its structural isomer, 4-Methyl-3-penten-2-one, which is commonly known as mesityl oxide. tcichemicals.comwikipedia.orgsigmaaldrich.com Both compounds share the same molecular formula, C6H10O, but differ in the placement of the carbon-carbon double bond. nih.govwikipedia.org

In 4-Penten-2-one, 4-methyl-, the double bond is located between the fourth and fifth carbon atoms (a terminal alkene). In contrast, mesityl oxide's double bond is situated between the third and fourth carbon atoms. wikipedia.org This difference in structure, specifically the location of the double bond relative to the carbonyl group, leads to distinct chemical properties and reactivity. Commercial preparations of mesityl oxide often contain 4-methyl-4-penten-2-one as an impurity. tcichemicals.comfishersci.iefishersci.cathermofisher.com

Another structural isomer is 3-methylpent-4-en-2-one, which also has the same molecular formula but a different branching structure. nih.gov

IUPAC Naming and Common Synonyms

Classification as an α,β-Unsaturated Ketone

4-Penten-2-one, 4-methyl- is classified as an α,β-unsaturated ketone. cymitquimica.com This classification is fundamentally important as it describes the key functional groups within the molecule: a ketone (a carbonyl group bonded to two carbon atoms) and a carbon-carbon double bond (an alkene). cymitquimica.comfoodb.ca The term "α,β-unsaturated" specifies that the double bond is located between the alpha and beta carbons relative to the carbonyl group. However, in the case of 4-Penten-2-one, 4-methyl-, the double bond is in the γ,δ position, making it a γ,δ-unsaturated ketone. While it is an unsaturated ketone, the specific α,β designation is more accurately applied to its isomer, mesityl oxide. cymitquimica.comwikipedia.orgcopernicus.org The presence of these functional groups in proximity imparts characteristic reactivity to the molecule. cymitquimica.com

General Significance in Organic Synthesis and Industrial Applications

This unsaturated ketone is a valuable compound in various chemical processes. It serves as an important intermediate in organic synthesis, acting as a building block for creating more complex molecules. cymitquimica.com Its reactivity, particularly at the double bond and the carbonyl group, allows for a range of chemical transformations. cymitquimica.com

In industrial settings, 4-Penten-2-one, 4-methyl- and its derivatives find use in several applications. For instance, it is utilized in the production of flavoring agents and fragrances. cymitquimica.comthegoodscentscompany.com The related compound, mesityl oxide, is a precursor in the synthesis of methyl isobutyl ketone, a widely used solvent. wikipedia.orgfishersci.iecopernicus.org Furthermore, derivatives of this structural family are used in the synthesis of compounds with potential applications in herbicides and insecticides. google.com It has also been noted for its potential use as a surfactant and emulsifier. foodb.ca

Compound Data Tables

Table 1: Chemical Identification of 4-Penten-2-one, 4-methyl-

| Identifier | Value |

|---|---|

| IUPAC Name | 4-methylpent-4-en-2-one nih.gov |

| CAS Number | 3744-02-3 nih.govnist.gov |

| Molecular Formula | C6H10O nih.gov |

Table 2: Synonyms of 4-Penten-2-one, 4-methyl-

| Synonym |

|---|

| Isomesityl oxide nih.govcymitquimica.comnist.gov |

| Isopropenyl acetone nist.gov |

| 3-Acetylisobutene |

Table 3: Comparison of Structural Isomers

| Compound Name | IUPAC Name | Molecular Formula | Key Structural Difference |

|---|---|---|---|

| 4-Penten-2-one, 4-methyl- | 4-methylpent-4-en-2-one nih.gov | C6H10O nih.gov | Double bond at C4-C5 doubtnut.com |

| Mesityl Oxide | 4-methylpent-3-en-2-one wikipedia.org | C6H10O wikipedia.org | Double bond at C3-C4 wikipedia.org |

Table 4: Mentioned Compounds

| Compound Name |

|---|

| 4-Penten-2-one, 4-methyl- |

| Mesityl oxide |

| 4-Methyl-3-penten-2-one |

| 3-Methyl-4-penten-2-one |

| Methyl isobutyl ketone |

| 1,1,1-trihalogeno-4-methyl-3-penten-2-ol |

| 1,1,1-trihalogeno-4-methyl-4-penten-2-ol |

| 4-Chloro-2-methyl-1-pentene |

| 3-Chloro-2-methyl-1-propene |

| 4-Halo-4-penten-2-ones |

| 3-Halo-3-butenoic Acids/Esters |

| 3,4-Pentadien-2-one |

| 2,3-Butadienoic Acid/Methyl Ester |

| 4-Penten-2-one, 4-methyl-1-phenyl- |

Structure

3D Structure

Properties

IUPAC Name |

4-methylpent-4-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-5(2)4-6(3)7/h1,4H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VADUDTKCGJKNDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073966 | |

| Record name | 4-Penten-2-one, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3744-02-3 | |

| Record name | 4-Methyl-4-penten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3744-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropenyl acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003744023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Penten-2-one, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPROPENYL ACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P549RW6459 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methyl-4-penten-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Applications and Chemical Transformations of 4 Penten 2 One, 4 Methyl

Role as a Versatile Synthetic Intermediate

4-Penten-2-one (B1216878), 4-methyl- serves as a crucial building block in the synthesis of more complex organic molecules. cymitquimica.com Its bifunctional nature, possessing both an alkene and a ketone, allows for a variety of chemical transformations. solubilityofthings.com This makes it an important intermediate in the production of fine chemicals, including flavoring agents and fragrances. cymitquimica.comarkema.com For instance, it is a precursor in the synthesis of methyl isobutyl ketone through hydrogenation. thermofisher.kr Furthermore, it is utilized in the production of other valuable compounds, underscoring its versatility in organic synthesis. sbblgroup.comcymitquimica.com

Reactivity in Carbon-Carbon Bond Forming Reactions

The unique structural features of 4-Penten-2-one, 4-methyl- make it highly reactive in several types of carbon-carbon bond-forming reactions. These reactions are fundamental in organic synthesis for building the carbon skeletons of more complex molecules.

Michael Addition Reactions

As an α,β-unsaturated ketone, 4-Penten-2-one, 4-methyl- (in its isomeric form, mesityl oxide) is an excellent Michael acceptor. wikipedia.org It readily undergoes conjugate addition with a variety of nucleophiles, known as Michael donors. wikipedia.orgbyjus.com This reaction is a widely used method for the mild formation of carbon-carbon bonds. chemeurope.com

A classic example is the reaction of mesityl oxide with diethyl malonate to form dimedone. wikipedia.orgspcmc.ac.in In this reaction, the enolate of diethyl malonate adds to the β-carbon of the α,β-unsaturated system of mesityl oxide. spcmc.ac.inysu.edu This initial adduct can then undergo an intramolecular condensation to yield the cyclic dione, dimedone. ysu.educhegg.com Another example includes its reaction with indoles, catalyzed by Ga(DS)3 in an aqueous medium, to produce the corresponding adducts in good yields. iieta.org

Table 1: Examples of Michael Addition Reactions with Mesityl Oxide

| Michael Donor | Product | Reference |

| Diethyl malonate | Dimedone | wikipedia.orgspcmc.ac.inysu.edu |

| Indoles | 4-(1H-Indol-3-yl)-4-methylpentan-2-one derivatives | iieta.org |

Nucleophilic Addition to the Carbonyl Group

The carbonyl group in 4-Penten-2-one, 4-methyl- is susceptible to nucleophilic attack. smolecule.comchegg.com Grignard reagents, for example, can add to the carbonyl carbon. smolecule.com The reaction of its isomer, 4-methyl-3-penten-2-one, with ethylmagnesium bromide can result in either 1,2-addition (to the carbonyl carbon) or 1,4-addition (conjugate addition). chegg.comchegg.com The carbonyl group can also be reduced to a hydroxyl group using reducing agents like sodium borohydride, forming 4-methyl-2-pentanol.

Derivatization Reactions

The reactivity of the carbonyl group in 4-Penten-2-one, 4-methyl- allows for the formation of various derivatives, which can be important for both characterization and further synthetic transformations.

Formation of Oxime Derivatives

Ketones readily react with hydroxylamine (B1172632) to form oximes. While specific studies on the oxime formation of 4-Penten-2-one, 4-methyl- are not extensively detailed in the provided context, the general reaction is a standard transformation for ketones. Oximes themselves are versatile intermediates that can be converted into other functional groups or used in the synthesis of more complex nitrogen-containing compounds. rsc.orgrsc.org

Reactions Leading to Complex Molecular Architectures

The varied reactivity of 4-Penten-2-one, 4-methyl- makes it a valuable starting material for the synthesis of complex molecules. cymitquimica.comwikipedia.org Its ability to undergo sequential reactions in one pot highlights its utility in building intricate molecular frameworks efficiently. ysu.edu For instance, the synthesis of dimedone from mesityl oxide and diethyl malonate involves a sequence of a Michael reaction followed by an intramolecular cyclization (Dieckmann condensation). ysu.educhegg.com

Furthermore, its isomer, mesityl oxide, is used in the synthesis of 2,3,4,5-tetrahydro-1,3,3-trimethyldipyrrin, which is a key building block for the rational synthesis of chlorins and oxochlorins, complex molecules with important biological and photophysical properties. thermofisher.krfishersci.ie The compound also serves as a precursor for synthesizing other organic molecules with applications in the fragrance industry, such as those with sandalwood-like scents.

Chemical Reactivity and Mechanistic Investigations of 4 Penten 2 One, 4 Methyl

Tautomerism and Isomerization Pathways

Keto-Enol Equilibrium

4-Methyl-4-penten-2-one, as a ketone with alpha-hydrogens, undergoes keto-enol tautomerization, a fundamental reaction in organic chemistry where an equilibrium is established between the keto form and its corresponding enol isomer. This process involves the migration of a proton and the shifting of a double bond. The presence of a carbonyl group bonded to two carbon atoms is a key structural feature that allows for this tautomerism.

The acid-catalyzed keto-enol tautomerism is a well-established phenomenon. masterorganicchemistry.com Acid facilitates this process by promoting the rapid equilibrium between the keto and enol forms. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen, which increases the acidity of the alpha-hydrogens, allowing for their removal and the subsequent formation of the enol.

In the context of related compounds, the dimerization of acetone (B3395972) can lead to the formation of mesityl oxide, and this reaction is an early example of an aldol (B89426) condensation where keto-enol tautomerism plays a crucial role. masterorganicchemistry.com Furthermore, studies on β-diketones demonstrate that the enol form can be more stable than the keto form due to strong intramolecular hydrogen bonds, a phenomenon influenced by the solvent and substituents. researchgate.net For instance, in pent-2,4-dione, the enol form, 4-hydroxy-3-penten-2-one, is more stable due to hydrogen bonding. aakash.ac.in

Isomerization of 4-methyl-4-penten-2-one can also occur. For example, the production of isomesityl oxide from mesityl oxide has been observed, and this is attributed to the Brønsted acidity of certain catalysts. mdpi.com

Oxidation Reactions

The oxidation of 4-methyl-4-penten-2-one (mesityl oxide) has been investigated under various conditions. In the liquid phase, the oxidation of mesityl oxide with molecular oxygen in the presence of an oxidation catalyst can produce alpha-methyl-beta-acetyl-acrylic acid. google.com This process is notable because the product retains the same number of carbon atoms as the starting unsaturated ketone. google.com Suitable catalysts for this reaction include compounds of manganese, nickel, copper, cobalt, and vanadium, with the reaction typically conducted at temperatures between 70 and 120°C. google.com

In the gas phase, the vanadium-catalyzed air oxidation of mesityl oxide at approximately 200-500°C and atmospheric pressure can yield citraconic anhydride. google.com It is also noted that mesityl oxide, a colorless liquid, can turn yellow upon storage due to oxidation. solubilityofthings.com

Gas-Phase Reactions with Atmospheric Oxidants

The gas-phase reactions of 4-methyl-4-penten-2-one with key atmospheric oxidants are crucial for understanding its atmospheric lifetime and impact.

Reaction Kinetics and Mechanisms with Hydroxyl Radicals (OH)

The reaction of 4-methyl-4-penten-2-one with hydroxyl (OH) radicals is a significant atmospheric degradation pathway. acs.org The rate coefficients for this reaction have been determined experimentally. One study reported a rate coefficient of (8.1 ± 1.3) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 ± 3 K and 990 ± 15 mbar. copernicus.orgresearchgate.netcopernicus.org Another study found a rate coefficient of (1.02 ± 0.20) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 K. researchgate.netconicet.gov.ar Theoretical calculations have also been performed, yielding a rate constant of 1.02 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 K, which is in good agreement with experimental data. acs.org

The proposed mechanism for the OH-initiated oxidation involves the predominant addition of the OH radical to the C=C double bond at either the α or β carbon position. copernicus.orgresearchgate.net This is followed by the addition of O₂ to form the corresponding peroxy radicals (RO₂). copernicus.orgresearchgate.net Under conditions where these RO₂ radicals react with nitric oxide (NO), they form alkoxy radicals (RO). copernicus.orgresearchgate.net

The major oxidation products identified from this reaction include acetone, methyl glyoxal (B1671930), and 2-hydroxy-2-methylpropanal, along with CO₂ and peroxyacetyl nitrate (B79036) (PAN). copernicus.orgresearchgate.netcopernicus.org The formation of acetone and methyl glyoxal is explained by the decomposition of the β-alkoxy radical. researchgate.net An upper limit of 0.15 has been determined for the yield of organic nitrates (RONO₂) from this reaction. copernicus.orgcopernicus.org Theoretical studies support the formation of acetone, methyl glyoxal, and (CH₃)₂COHC(O)H as major products. acs.org

| Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Pressure (mbar) | Reference |

|---|---|---|---|

| (8.1 ± 1.3) × 10⁻¹¹ | 298 ± 3 | 990 ± 15 | copernicus.orgresearchgate.netcopernicus.org |

| (1.02 ± 0.20) × 10⁻¹⁰ | 298 | Atmospheric | researchgate.netconicet.gov.ar |

| 1.02 × 10⁻¹⁰ (Theoretical) | 298 | Not specified | acs.org |

Reaction Kinetics and Mechanisms with Atomic Chlorine (Cl)

The reaction of 4-methyl-4-penten-2-one with atomic chlorine (Cl) has also been studied. The experimentally determined rate coefficient for this reaction is (3.1 ± 0.4) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. copernicus.orgresearchgate.netcopernicus.org Another study reported a rate coefficient of (2.66 ± 0.90) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 K. researchgate.netconicet.gov.ar

Theoretical studies have investigated the reaction mechanisms, considering both Cl addition to the double bond and hydrogen abstraction pathways. researchgate.netacs.org The Cl atom can attack the C=C double bond at two different positions. acs.org The calculations suggest that hydrogen abstraction from the two methyl groups attached to the double bond occurs readily. acs.org A 1,5-H shift isomerization process involving the Cl addition mechanism has also been proposed as feasible. researchgate.netacs.org

| Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |

|---|---|---|

| (3.1 ± 0.4) × 10⁻¹⁰ | Not specified | copernicus.orgresearchgate.netcopernicus.org |

| (2.66 ± 0.90) × 10⁻¹⁰ | 298 | researchgate.netconicet.gov.ar |

Reaction Kinetics and Mechanisms with Ozone (O₃)

The reaction of 4-methyl-4-penten-2-one with ozone (O₃) is another important atmospheric process. The rate constant for this reaction has been determined to be (7.68 ± 0.80) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ at 298 K and 760 Torr. researchgate.net The ozonolysis of unsaturated ketones like 4-methyl-4-penten-2-one is significant in controlling the atmospheric budget of OH and O₃, as well as the formation of organic acids and secondary organic aerosols (SOA). acs.org

The mechanism of ozonolysis involves the addition of ozone to the C=C double bond to form an unstable primary ozonide, which then decomposes to form a carbonyl compound and a Criegee intermediate. copernicus.org These intermediates are key in the subsequent reaction pathways.

| Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Pressure (Torr) | Reference |

|---|---|---|---|

| (7.68 ± 0.80) × 10⁻¹⁸ | 298 | 760 | researchgate.net |

Studies on Reaction Pathways and Intermediates

The chemical reactivity of 4-methyl-4-penten-2-one, also known as isomesityl oxide, has been the subject of various mechanistic studies that explore its isomerization, reduction, and role as an intermediate in larger reaction schemes. These investigations have elucidated key pathways and the transient species that govern its transformations.

One of the fundamental reactions of 4-methyl-4-penten-2-one is its acid-catalyzed isomerization to the more stable, conjugated isomer, 4-methyl-3-penten-2-one (mesityl oxide). This process occurs through an enol intermediate. acs.org Studies have shown that for β,γ-unsaturated ketones like 4-methyl-4-penten-2-one, which have a secondary β-carbon, the rate-limiting step of this isomerization is the protonation of the enol intermediate. acs.org This is in contrast to ketones with a tertiary β-carbon, where enol formation is rate-determining. acs.org

The photochemical behavior of the isomeric mesityl oxide has also been investigated, revealing the formation of different conformers. When irradiated with UV light, the stable s-cis conformer of mesityl oxide can be converted to a twisted s-trans conformer, which is unstable and reverts to the original s-cis form upon warming. researchgate.netrsc.org

In the gas phase, the reduction of mesityl oxide using 2-propanol as a hydrogen donor has been studied over various catalysts. These reactions yield a range of products, demonstrating multiple competing pathways. The primary products include the corresponding allylic alcohols (4-methyl-3-penten-2-ol and 4-methyl-4-penten-2-ol), the saturated ketone (methyl isobutyl ketone), and the saturated alcohol (methyl isobutyl carbinol). researchgate.net The reaction pathway is highly dependent on the catalyst used. For instance, on a basic MgO catalyst, the reaction proceeds via a Meerwein-Ponndorf-Verley (MPV) mechanism, which involves a six-atom cyclic intermediate to selectively reduce the carbonyl group. researchgate.net

Table 1: Major Products from the Gas-Phase Reduction of Mesityl Oxide with 2-Propanol This table is interactive. Click on the headers to sort the data.

| Catalyst | Major Products | Mechanistic Pathway | Reference |

|---|---|---|---|

| MgO | 4-Methyl-3-penten-2-ol, 4-Methyl-4-penten-2-ol | Meerwein-Ponndorf-Verley (MPV) | researchgate.net |

| MgAl0.33Ox | Methyl isobutyl ketone | Adsorption via C=C bond | researchgate.net |

| Cu0.05MgAl0.65Ox | Methyl isobutyl ketone | Selective reduction of C=C bond | researchgate.net |

Furthermore, theoretical studies on the reaction of mesityl oxide with chlorine atoms indicate that the dominant initial reaction pathway is the addition of the chlorine atom to the carbon-carbon double bond. researchgate.net Hydrogen abstraction from the methyl groups is a less favorable, though viable, competing pathway. researchgate.net

4-methyl-4-penten-2-one also appears as an intermediate in various synthetic routes. For example, it can be formed in good yield from the oxidation of diketene (B1670635) with manganese(III) acetate, which proceeds through conjugated and unconjugated manganese(III) enolate intermediates. ebi.ac.uk It is also a key intermediate in the catalytic upgrading of biomass-derived oxygenates. In the self-aldol condensation of acetone, mesityl oxide is formed, which can then undergo further condensation and cyclization to produce aromatics like mesitylene. osti.govcetjournal.itpolimi.it

Table 2: Role of Mesityl Oxide as an Intermediate in Acetone Condensation This table is interactive. Click on the headers to sort the data.

| Initial Reactant | Intermediate Species | Final Product(s) | Catalytic Process | Reference |

|---|---|---|---|---|

| Acetone | Mesityl Oxide, Phorone | Mesitylene, Olefins | Catalytic Fast Pyrolysis / Aldol Condensation | osti.govcetjournal.itpolimi.it |

The proton-catalyzed reaction of the related alcohol, 4-methyl-4-penten-2-ol, with aldehydes leads to the formation of substituted tetrahydropyranols, which can be dehydrated to dihydropyrans. colab.ws This highlights the reactivity of the vinyl group in cyclization reactions.

Advanced Spectroscopic and Analytical Characterization of 4 Penten 2 One, 4 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 4-penten-2-one (B1216878), 4-methyl- provides distinct signals corresponding to the different types of protons in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the following chemical shifts (δ) are observed: a singlet for the vinylic proton, and singlets for the three methyl groups. yale.eduspcmc.ac.in The integration of these signals confirms the number of protons in each chemical environment.

| Proton Type | Chemical Shift (ppm) | Multiplicity |

| Vinylic H | ~5.72 | Singlet |

| Methyl H (on double bond) | ~1.75 | Singlet |

| Methyl H (on double bond) | ~1.74 | Singlet |

| Methyl H (ketone) | ~1.49 | Singlet |

| Table constructed from data found in source yale.edu. |

The lack of coupling between the protons is a key feature, resulting in singlets for all signals. yale.edu This is because there are no adjacent, non-equivalent protons to cause splitting.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum of 4-penten-2-one, 4-methyl- shows distinct peaks for each of the six carbon atoms. yale.edu A notable feature is the downfield signal corresponding to the carbonyl carbon of the ketone. yale.eduresearchgate.net

| Carbon Type | Chemical Shift (ppm) |

| C=O (Ketone) | ~197.48 |

| C=C (quaternary) | ~154.12 |

| C=C (methine) | ~123.70 |

| CH₃ (ketone) | ~30.98 |

| CH₃ (on double bond) | ~26.85 |

| CH₃ (on double bond) | ~19.88 |

| Table constructed from data found in source yale.edu. |

The chemical shifts are indicative of the electronic environment of each carbon atom. The carbonyl carbon is significantly deshielded due to the electronegativity of the oxygen atom, resulting in a large chemical shift. yale.edu The sp² hybridized carbons of the double bond also appear at downfield shifts compared to the sp³ hybridized methyl carbons. yale.edu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by analyzing the absorption of infrared radiation.

Vibrational Analysis and Functional Group Identification

The IR spectrum of 4-penten-2-one, 4-methyl-, typically recorded as a liquid film, displays characteristic absorption bands that confirm the presence of its key functional groups. spcmc.ac.in The most prominent peaks are due to the C=O (carbonyl) and C=C (alkene) stretching vibrations. spcmc.ac.insajaipuriacollege.ac.in

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2976, 2939, 2915 | C-H stretching | Alkane/Alkene |

| ~1690 | C=O stretching | Conjugated Ketone |

| ~1620 | C=C stretching | Alkene |

| Table constructed from data found in source spcmc.ac.in. |

The C=O stretching frequency appears at a lower wavenumber (around 1690 cm⁻¹) than that of a typical saturated ketone (~1715 cm⁻¹) due to conjugation with the adjacent C=C double bond. spcmc.ac.in This conjugation delocalizes the pi electrons, reducing the double bond character of the carbonyl group and thus lowering its vibrational frequency. spcmc.ac.in Similarly, the C=C stretching vibration is also observed at a lower frequency than in an isolated double bond. spcmc.ac.in

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Electron Ionization Mass Spectrometry Fragmentation Patterns

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The mass spectrum of 4-penten-2-one, 4-methyl- shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 98, corresponding to its molecular weight. msu.edulibretexts.org The fragmentation pattern provides valuable structural information.

The fragmentation of the molecular ion leads to the formation of several characteristic fragment ions. Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is a common fragmentation pathway for ketones. msu.edulibretexts.org

| m/z | Proposed Fragment |

| 98 | [C₆H₁₀O]⁺ (Molecular Ion) |

| 83 | [M - CH₃]⁺ |

| 55 | [C₄H₇]⁺ or [C₃H₃O]⁺ |

| 43 | [CH₃CO]⁺ (Acylium ion) |

| Table constructed from data found in sources msu.edumassbank.eu. |

The base peak in the spectrum is often the acylium ion at m/z 43, which is a relatively stable fragment. libretexts.org The loss of a methyl group (CH₃) from the molecular ion results in a peak at m/z 83. massbank.eu The presence of these fragments helps to confirm the structure of 4-penten-2-one, 4-methyl-.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely utilized technique for the detection and quantification of 4-Penten-2-one, 4-methyl- (also known as isomesityl oxide) in various matrices. This method combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.

In a typical GC-MS analysis, the volatile 4-Penten-2-one, 4-methyl- is first separated from other components in a mixture based on its boiling point and affinity for the stationary phase within a capillary column. The NIST Chemistry WebBook provides data for its retention index, a standardized measure of its retention time. For 4-Penten-2-one, 4-methyl-, the Kovats retention index is reported as 790 on a standard non-polar column (like OV-101) and 1110 on a standard polar column. nih.govnist.gov One specific study utilized a 50 m / 0.32 mm / 0.5 μm capillary column with an OV-101 active phase, employing a temperature ramp from 50°C to 250°C at a rate of 4 K/min with helium as the carrier gas. nist.gov

Following separation in the GC column, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This process fragments the molecule into a unique pattern of charged ions. The resulting mass spectrum serves as a molecular fingerprint, allowing for unambiguous identification. The mass spectrum of 4-Penten-2-one, 4-methyl- is characterized by a specific pattern of mass-to-charge ratios (m/z) and their relative abundances. nist.govspectrabase.com

For quantification, methods such as headspace solid-phase microextraction (HS-SPME) coupled with GC-MS have been developed. This approach is particularly useful for analyzing volatile compounds in complex samples like food and beverages. nih.govmdpi.com For instance, in the analysis of wine, a deuterated internal standard, 4-methyl-3-penten-2-one d10, can be used to improve the accuracy and precision of quantification. acs.org The selection of specific parent and product ions in multiple reaction monitoring (MRM) mode on a triple quadrupole (QqQ) mass spectrometer enhances sensitivity and selectivity, which is crucial for trace-level detection. acs.org The limit of detection for this compound can be in the range of milligrams per cubic meter in air samples when using a flame ionization detector (GC-FID). ciop.pl

Table 1: GC-MS Data for 4-Penten-2-one, 4-methyl-

| Parameter | Value | Reference |

| Kovats Retention Index (non-polar column) | 790 | nih.govnist.gov |

| Kovats Retention Index (polar column) | 1110 | nih.gov |

| Ionization Method | Electron Ionization (EI) | nist.govnih.gov |

| Electron Energy | 70 eV | nih.gov |

This table summarizes key parameters used in the GC-MS analysis of 4-Penten-2-one, 4-methyl-.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic structure of 4-Penten-2-one, 4-methyl-. The presence of both a carbon-carbon double bond (alkene) and a carbon-oxygen double bond (ketone) in conjugation, as seen in the isomer 4-methyl-3-penten-2-one, gives rise to distinct electronic transitions that absorb light in the UV region. libretexts.org

Molecules containing conjugated systems of pi (π) bonds, like 4-methyl-3-penten-2-one, exhibit characteristic π → π* (pi to pi antibonding) transitions. libretexts.orglibretexts.org These transitions involve the promotion of an electron from a bonding π molecular orbital to a higher energy antibonding π* molecular orbital. In the case of 4-methyl-3-penten-2-one, this results in a strong absorbance peak around 236 nm. libretexts.org

Additionally, the presence of the carbonyl group introduces non-bonding (n) electrons on the oxygen atom. This allows for another type of electronic transition known as an n → π* (non-bonding to pi antibonding) transition. libretexts.org This transition involves moving a lone pair electron from the oxygen to the antibonding π* orbital of the carbonyl group. Because the non-bonding molecular orbitals are higher in energy than the bonding π orbitals, the energy gap for an n → π* transition is smaller than for a π → π* transition. libretexts.orglumenlearning.com Consequently, the n → π* absorption occurs at a longer wavelength, observed as a weaker band around 314 nm for 4-methyl-3-penten-2-one. libretexts.org Theoretical studies using time-dependent density functional theory (TD-DFT) have calculated absorption bands for 4-methyl-3-penten-2-one, showing results that align with experimental findings. researchgate.netresearchgate.net

Table 2: UV-Vis Absorption Data for 4-methyl-3-penten-2-one

| Wavelength (λmax) | Electronic Transition | Reference |

| ~236 nm | π → π | libretexts.org |

| ~314 nm | n → π | libretexts.org |

This table presents the characteristic UV absorption maxima and the corresponding electronic transitions for the conjugated isomer of 4-Penten-2-one, 4-methyl-.

Chromatographic Methods for Purity Assessment and Mixture Separation

Various chromatographic techniques are essential for assessing the purity of 4-Penten-2-one, 4-methyl- and for separating it from complex mixtures, including its isomers like mesityl oxide (4-methyl-3-penten-2-one). chromatographyonline.comchromatographyonline.com

Gas Chromatography (GC) is a primary method for purity analysis due to the compound's volatility. By employing capillary columns with different stationary phases (polar vs. non-polar), impurities and isomers can be effectively separated based on differences in their boiling points and interactions with the column. nih.govnist.gov Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (GC×GC–MS) offers even higher resolution and is capable of identifying a wide range of impurities, even at trace levels, in solvents like acetone (B3395972) where mesityl oxide can be a known impurity. chromatographyonline.comchromatographyonline.com

High-Performance Liquid Chromatography (HPLC) provides an alternative and complementary separation technique. For instance, the isomer 4-methyl-3-penten-2-one can be analyzed using reverse-phase (RP) HPLC. sielc.com A typical method might involve a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid. For applications requiring mass spectrometry detection (LC-MS), a volatile modifier such as formic acid is used instead. sielc.com These HPLC methods are scalable and can be adapted for preparative separations to isolate impurities. sielc.com

The choice of chromatographic method often depends on the specific analytical goal. GC is generally preferred for volatile compound analysis and purity assessment, while HPLC can be advantageous for less volatile impurities or when derivatization is employed. For instance, in the determination of carbonyl compounds in wine, a derivatization step with PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride) can be followed by GC-MS analysis. acs.org

Table 3: Chromatographic Methods for Isomer Analysis

| Chromatographic Technique | Column Type | Mobile/Carrier Phase Example | Application | Reference |

| Gas Chromatography (GC) | Capillary OV-101 (non-polar) | Helium | Purity assessment, Isomer separation | nist.gov |

| High-Performance Liquid Chromatography (HPLC) | Reverse-Phase C18 | Acetonitrile/Water/Phosphoric Acid | Purity assessment, Preparative separation | sielc.com |

| Comprehensive GC (GC×GC-MS) | Various column sets | Helium | Trace impurity analysis in solvents | chromatographyonline.comchromatographyonline.com |

This table outlines different chromatographic techniques used for the analysis and purification of isomers of 4-Penten-2-one, 4-methyl-.

Computational Chemistry and Quantum Mechanical Studies of 4 Penten 2 One, 4 Methyl

Geometry Optimization and Conformational Analysis

Computational methods are essential for determining the stable geometries of molecules. For 4-methyl-3-penten-2-one, a constitutional isomer of 4-methyl-4-penten-2-one, conformational analysis has been a key area of research. researchgate.net These isomers can exist in different spatial arrangements, or conformations, due to rotation around their single bonds.

Theoretical studies have shown that 4-methyl-3-penten-2-one has two primary conformers: a syn-form and an anti-form. researchgate.netresearchgate.net The relative stability of these conformers is influenced by their environment. In the gas phase and in non-polar solvents, the syn-conformer is predominantly more stable. researchgate.netresearchgate.net However, in aqueous solutions, the anti-conformer becomes the more dominant form. researchgate.netresearchgate.net This shift in stability is attributed to the interactions between the molecule and the solvent. researchgate.net

The optimization of molecular geometry is a critical step in these computational studies. By minimizing the total energy of the molecule, researchers can predict the most stable three-dimensional structure. For instance, the optimized geometry of the most stable conformer of 4-methyl-3-penten-2-one has been determined using methods like Density Functional Theory (DFT) with the B3LYP functional and 6-311++G** basis set. researchgate.netresearchgate.net A potential energy surface (PES) scan, which maps the energy changes as a specific dihedral angle is rotated, helps to identify the energy minima corresponding to stable conformers. researchgate.net For 4-methyl-3-penten-2-one, the PES scan for the O7=C2-C3=C4 dihedral angle reveals two energy minima at 0° and 180°, corresponding to the stable conformers. researchgate.net

Table 1: Optimized Geometries and Heat of Formation of Mesityl Oxide Conformers

| Parameter | s-cis (A) | s-trans (B) |

|---|---|---|

| Heat of formation (kcal/mol) | -25.53 | -23.67 |

| Bond Length (Å) | ||

| C2-O7 | 1.23 | 1.23 |

| C2-C3 | 1.48 | 1.48 |

| C3-C4 | 1.35 | 1.35 |

| C4-C5 | 1.51 | 1.51 |

| C4-C6 | 1.51 | 1.51 |

| Bond Angle (°) | ||

| O7-C2-C3 | 121.9 | 121.8 |

| C2-C3-C4 | 122.3 | 122.9 |

| C3-C4-C5 | 120.9 | 121.1 |

| C3-C4-C6 | 123.6 | 123.4 |

| C5-C4-C6 | 115.5 | 115.5 |

Data from MNDO optimized geometries.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Computational methods provide valuable insights into the distribution of electrons within 4-methyl-4-penten-2-one and its isomers.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. researchgate.net

For α,β-unsaturated ketones like 4-methyl-3-penten-2-one, electronic transitions, such as the n→π* and π→π* transitions, are of particular interest. libretexts.org The n→π* transition involves the excitation of a non-bonding electron to an antibonding π* orbital, while the π→π* transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org The energies of these transitions can be calculated using time-dependent density functional theory (TD-DFT). researchgate.netresearchgate.net The HOMO-LUMO energy gap has been calculated for 4-methyl-3-penten-2-one, providing insights into its electronic transitions. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization and intermolecular interactions within a molecule. researchgate.netq-chem.com It provides a localized picture of bonding by transforming the complex molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals. q-chem.com

NBO analysis of 4-methyl-3-penten-2-one has been performed to understand the electronic exchange interactions and charge delocalization within the molecule. researchgate.net This analysis can reveal hyperconjugative interactions, which are stabilizing interactions that result from the overlap of a filled bonding or non-bonding orbital with an adjacent empty or partially filled anti-bonding orbital. researchgate.net These interactions play a significant role in the stability of the molecule. researchgate.net The analysis provides information on the stabilization energies associated with these interactions, offering a quantitative measure of their strength. researchgate.net

Atomic Charge Distribution

The distribution of atomic charges within a molecule is crucial for understanding its electrostatic potential and reactivity. Computational methods can be used to calculate the partial charges on each atom. researchgate.net

Thermodynamic Property Calculations

Computational chemistry can also be used to predict the thermodynamic properties of molecules, such as enthalpy, entropy, and heat capacity. researchgate.net

Temperature Dependence of Enthalpy, Entropy, and Heat Capacity

The thermodynamic properties of 4-methyl-3-penten-2-one have been studied as a function of temperature using computational methods. researchgate.net These calculations provide valuable data on how the energy and disorder of the system change with temperature. researchgate.net

Theoretical calculations have been performed to determine the enthalpy, entropy, and heat capacity of 4-methyl-3-penten-2-one at various temperatures. researchgate.net These studies show a clear trend of increasing thermodynamic functions with a rise in temperature, which is expected as higher temperatures lead to increased molecular motion and energy. researchgate.net The data can be presented in tables and graphs to visualize these relationships.

Table 2: Temperature Dependence of Thermodynamic Properties of 4-methyl-3-penten-2-one

| Temperature (K) | Enthalpy (kcal/mol) | Heat Capacity (cal/mol·K) | Entropy (cal/mol·K) |

|---|---|---|---|

| 100 | 2.51 | 12.15 | 68.45 |

| 200 | 5.37 | 20.34 | 78.96 |

| 298.15 | 8.98 | 29.87 | 89.43 |

| 300 | 9.03 | 30.01 | 89.61 |

| 400 | 13.54 | 40.12 | 101.23 |

| 500 | 18.98 | 48.99 | 112.98 |

| 600 | 25.12 | 56.23 | 124.54 |

| 700 | 31.78 | 62.11 | 135.67 |

| 800 | 38.89 | 67.01 | 146.21 |

| 900 | 46.23 | 71.09 | 156.12 |

| 1000 | 53.76 | 74.54 | 165.43 |

Data derived from theoretical calculations. researchgate.net

Reaction Mechanism and Kinetic Studies using Quantum Chemical Methods

Quantum chemical methods are instrumental in elucidating the complex reaction mechanisms and kinetics of 4-methyl-4-penten-2-one. These computational techniques allow for the detailed study of reaction pathways that can be difficult to observe experimentally.

Potential Energy Surface (PES) Mapping

The conformational landscape and reactivity of 4-methyl-4-penten-2-one are explored through Potential Energy Surface (PES) mapping. By systematically varying specific geometric parameters, such as dihedral angles, researchers can identify stable conformers and the energy barriers between them.

A conformational analysis of 4-methyl-3-penten-2-one (a constitutional isomer of 4-penten-2-one (B1216878), 4-methyl-, often referred to as mesityl oxide) was conducted by rotating the dihedral angle O7–C2–C3–C4. researchgate.net This scan revealed the most stable geometric conformations of the molecule. researchgate.net The calculations, performed using the B3LYP/6-311++G** method, identified two energy minima, corresponding to the most stable structures of the molecule. researchgate.net For instance, one study identified a stable conformer (I) and another less stable conformer (III), with an energy difference of 5.67 kcal/mol, highlighting the importance of the acetyl group's orientation relative to the rest of the molecule. researchgate.net

Table 1: Calculated Relative Energies of 4-methyl-3-penten-2-one Conformers

| Conformer | Method | Relative Energy (kcal/mol) |

|---|---|---|

| Conformer I (stable) | B3LYP/6-311++G** | 0.00 |

| Conformer III | B3LYP/6-311++G** | 5.67 |

Data sourced from theoretical calculations on an isomer, 4-methyl-3-penten-2-one. researchgate.net

Transition State Theory and Tunneling Corrections

Transition State Theory (TST) is a fundamental tool for calculating reaction rate constants from the properties of the transition state structure on the potential energy surface. For reactions involving the transfer of light particles like hydrogen atoms, quantum mechanical tunneling can be significant, necessitating corrections to the classical TST model.

Studies on the reaction of mesityl oxide (4-methyl-3-penten-2-one) with ozone have utilized conventional transition-state theory (CTST) to evaluate rate constants. rsc.org These calculations are often performed alongside experimental measurements to provide a more complete understanding of the reaction kinetics. rsc.org For the reaction of 4-methyl-3-penten-2-one with chlorine atoms, a more advanced approach, the canonical variational transition-state theory (CVT) with small-curvature tunneling (SCT) corrections, was employed to investigate the reaction mechanisms and kinetics. researchgate.net This level of theory provides a more accurate description by accounting for the variational nature of the transition state and quantum tunneling effects. researchgate.net

Application of Density Functional Theory (DFT) Methods

Density Functional Theory (DFT) has become a widely used method for studying the electronic structure of molecules like 4-penten-2-one, 4-methyl-, due to its balance of computational cost and accuracy. researchgate.netacs.org The B3LYP functional is frequently paired with various basis sets, such as 6-311++G** and aug-cc-pVTZ, for these investigations. researchgate.netresearchgate.net

DFT calculations have been applied to:

Optimize Molecular Geometry: Determining the most stable three-dimensional structure of the molecule. researchgate.netresearchgate.net

Vibrational Analysis: Calculating theoretical vibrational frequencies to aid in the interpretation of experimental infrared and Raman spectra.

Natural Bond Orbital (NBO) Analysis: Investigating charge delocalization, electronic exchange interactions, and intramolecular bonding. researchgate.net

Molecular Electrostatic Surface Potential (MESP): Mapping the electrostatic potential onto the electron density surface to identify sites of chemical reactivity. For its isomer, mesityl oxide, the region around the carbonyl oxygen atom shows the most negative potential (red), indicating a site susceptible to electrophilic attack, while hydrogen atoms of the methyl groups show the most positive potential (blue). researchgate.netresearchgate.net

Frontier Molecular Orbitals (FMOs): Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand electronic properties and reactivity. researchgate.net

NMR Chemical Shifts: Using the Gauge-Including Atomic Orbital (GIAO) method to calculate theoretical ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data. researchgate.netresearchgate.net

In the context of catalysis, DFT has been used to study the aldol (B89426) condensation of acetone (B3395972) to form mesityl oxide and its subsequent decomposition to isobutene within zeolites like H-ZSM-5. rsc.org These calculations revealed that the rate-determining step for mesityl oxide formation is the C-C coupling reaction, with a calculated free energy barrier of ΔG‡ = 185 kJ mol−1 relative to acetone. rsc.org

Higher-Level Ab Initio Calculations (e.g., Møller–Plesset Perturbation Theory, Coupled Cluster Methods)

For higher accuracy, particularly in calculating reaction barriers and weak interactions, more computationally intensive ab initio methods are employed. These methods provide a more rigorous treatment of electron correlation than standard DFT approaches.

Møller–Plesset Perturbation Theory (MP2): The reaction mechanisms of 4-methyl-3-penten-2-one with atomic chlorine were studied using the second-order Møller–Plesset perturbation theory (MP2). researchgate.net Geometry optimizations have also been performed at the MP2/6-31G* level to examine ion pairs involving related structures. acs.org

Coupled Cluster (CC) Methods: In a study of acetone condensation to mesityl oxide within the H-SSZ-13 zeolite, single-point energy calculations were performed at the highly accurate domain-based local pair natural orbital coupled cluster with singles and doubles and perturbative triples (DLPNO-CCSD(T)) level of theory. rsc.org This approach is used to refine energy barriers obtained from DFT calculations, which are known to sometimes underestimate these values. rsc.org

Predictive Modeling of Environmental Fate Parameters

Computational models are increasingly used to predict the environmental fate of chemicals, providing valuable data where experimental measurements are lacking. These models estimate key parameters that govern a chemical's distribution, persistence, and degradation in the environment.

For fragrance chemicals, including related ketone structures, Quantitative Structure-Activity (Property) Relationship (QSA(P)R) models are used to calculate environmental hazard properties. industrialchemicals.gov.au These models predict how a chemical will behave based on its structure, for example, its distribution and elimination in sewage treatment plants. industrialchemicals.gov.au

A group contribution method called SIMPOL.1 has been developed to predict vapor pressures and enthalpies of vaporization for multifunctional organic compounds, including 4-methyl-3-penten-2-one and 4-methyl-4-penten-2-one. core.ac.uk Vapor pressure is a critical parameter influencing a chemical's partitioning between the atmosphere and other environmental compartments.

More advanced models, like the Siamese message passing neural networks (MPNN) architecture named Vreact, are being developed to predict reaction rate constants (k) of volatile organic compounds (VOCs) with major atmospheric oxidants (•OH, •Cl, NO₃, O₃). copernicus.org Such models can provide unified and scalable predictions of atmospheric degradation kinetics, a key component of a chemical's environmental persistence. copernicus.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 4-Penten-2-one, 4-methyl- |

| 4-Methyl-3-penten-2-one (Mesityl oxide) |

| Acetone |

| Acetic acid |

| Isobutene |

| Diacetone alcohol |

| Phorone |

| Ozone |

Advanced Research Applications of 4 Penten 2 One, 4 Methyl

Role in the Synthesis of Specialty Chemicals

4-Penten-2-one (B1216878), 4-methyl- plays a significant role as an intermediate in the synthesis of a variety of specialty chemicals. Its isomeric form, mesityl oxide (4-methyl-3-penten-2-one), is widely used as a solvent and in the production of methyl isobutyl ketone through hydrogenation. fishersci.ienih.gov Mesityl oxide is also a crucial building block in the synthesis of more complex molecules. fishersci.ie For instance, it is utilized in the synthesis of 2,3,4,5-tetrahydro-1,3,3-trimethyldipyrrin, which is a key precursor in the rational synthesis of chlorins and oxochlorins. fishersci.ie

The reactivity of the carbonyl group and the double bond in these isomers allows for their use in various industrial applications, including the synthesis of pharmaceuticals and cosmetics. The production of flavors and fragrances also utilizes these isomers as precursors. thegoodscentscompany.comthegoodscentscompany.com

Table 1: Applications in Specialty Chemical Synthesis

| Application Area | Specific Use | Related Isomer |

| Solvents | Production of Methyl Isobutyl Ketone | Mesityl oxide |

| Fine Chemicals | Synthesis of vitamins, flavors, and fragrances | Mesityl oxide |

| Complex Molecule Synthesis | Precursor for 2,3,4,5-tetrahydro-1,3,3-trimethyldipyrrin | Mesityl oxide |

| Industrial Synthesis | Pharmaceuticals and cosmetics | Mesityl oxide |

Exploration of Biological Roles and Biomarker Potential

Research has indicated the presence of 4-penten-2-one and its isomers in various natural sources, suggesting potential biological roles and applications as biomarkers. 4-Penten-2-one has been detected in fruits like tamarind (Tamarindus indica), which has led to the exploration of its potential as a biomarker for the consumption of these foods. nih.govfoodb.cahmdb.ca As a secondary metabolite, it is not essential for the basic functions of an organism but arises from its metabolic processes. hmdb.casmolecule.com The presence of such compounds can sometimes serve as defense or signaling molecules. hmdb.ca

The isomer 4-methyl-3-penten-2-one (mesityl oxide) has been detected in several foods, including various types of bell peppers and other herbs and spices. foodb.ca Its presence in these food items also points to its potential as a dietary biomarker. foodb.ca Furthermore, this isomer has been linked to the inborn metabolic disorder celiac disease, although research in this area is still limited. foodb.ca

Table 2: Natural Occurrence and Biomarker Potential

| Compound | Natural Source | Potential Biomarker Application |

| 4-Penten-2-one | Tamarind (Tamarindus indica) | Dietary intake of specific fruits |

| 4-Methyl-3-penten-2-one (Mesityl oxide) | Bell peppers, herbs, and spices | Dietary intake of specific foods, potential link to celiac disease |

Precursor in the Synthesis of Specific Active Compounds

4-Penten-2-one, 4-methyl- and its related isomers serve as precursors in the synthesis of various active compounds. The reactivity of these unsaturated ketones is key to their utility in multi-step synthetic pathways. For example, the related chiral alcohol, (R)-(-)-4-Penten-2-ol, is an important intermediate in the synthesis of bioactive compounds such as undecenolide (−)-cladospolide C and carboxamide derivatives that are precursors for molecules like (−)-iso-cladospolide B1.

While direct synthesis routes starting from 4-penten-2-one, 4-methyl- are a subject of ongoing research, its structural motifs are present in various complex natural products and pharmacologically active molecules. The ability to introduce both a ketone and a double bond into a molecular framework makes it a valuable starting material for creating diverse chemical structures.

Environmental Chemistry and Atmospheric Fate of 4 Penten 2 One, 4 Methyl

Atmospheric Degradation Pathways and Mechanisms

The atmospheric degradation of 4-penten-2-one (B1216878), 4-methyl- is expected to be primarily initiated by gas-phase reactions with hydroxyl radicals (•OH) during the daytime, and with nitrate (B79036) radicals (NO₃) during the nighttime. copernicus.orgnih.gov Reaction with ozone (O₃) would also contribute to its removal. libretexts.orgunacademy.com

Reaction with •OH Radicals: This is typically the dominant loss process for volatile organic compounds (VOCs) during the day. The reaction mechanism would likely proceed via the electrophilic addition of the •OH radical to the carbon-carbon double bond, forming a radical adduct. This adduct would then react with molecular oxygen (O₂) to form a peroxy radical (RO₂).

Reaction with NO₃ Radicals: During the night, in the absence of sunlight, NO₃ radicals can accumulate to concentrations sufficient to make this reaction pathway a significant sink for unsaturated compounds. copernicus.orgnih.govcopernicus.org The mechanism involves the addition of the NO₃ radical to the double bond, leading to the formation of nitrooxy alkyl radicals and subsequently stable organic nitrate products. d-nb.infowhiterose.ac.uk

Reaction with O₃ (Ozonolysis): The reaction with ozone would lead to the cleavage of the double bond. This process, known as ozonolysis, initially forms a primary ozonide (a molozonide), which is unstable and rapidly rearranges to form a Criegee intermediate and a carbonyl compound (in this case, acetone). libretexts.orgtestbook.com The Criegee intermediate would then undergo further reactions.

Identification and Characterization of Atmospheric Oxidation Products

Without experimental or modeling studies, the specific oxidation products of 4-penten-2-one, 4-methyl- cannot be definitively identified or quantified.

Based on the expected degradation pathways:

Ozonolysis: The cleavage of the double bond in 4-penten-2-one, 4-methyl- (CH₂(C(CH₃))CH₂C(O)CH₃) would be expected to yield formaldehyde (from the =CH₂ end) and 4-oxopentanal (from the C(CH₃)CH₂C(O)CH₃ fragment), following the initial formation of acetone (B3395972) and a Criegee intermediate.

•OH and NO₃ Initiated Oxidation: These pathways are more complex. The resulting peroxy radicals (RO₂) can react with nitric oxide (NO), hydroperoxy radicals (HO₂), or other peroxy radicals, leading to a variety of multifunctional products including carbonyls, hydroxy ketones, and organic nitrates. However, the exact structures and yields are unknown.

Modeling and Experimental Determination of Atmospheric Lifetime

The atmospheric lifetime (τ) of a chemical compound is determined by its reaction rate with atmospheric oxidants and the average concentration of those oxidants. It is calculated as τ = 1 / (k[X]), where 'k' is the rate constant for the reaction with oxidant [X].

No experimentally determined or theoretically calculated rate constants for the reactions of 4-penten-2-one, 4-methyl- with •OH, O₃, or NO₃ radicals are available in the current literature. Consequently, its atmospheric lifetime cannot be calculated. For comparison, the experimentally determined rate constant for the reaction of its isomer, 4-methyl-3-penten-2-one, with •OH radicals is approximately 1.02 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, leading to a calculated atmospheric lifetime of only a few hours. acs.orgconicet.gov.ar It is plausible that 4-penten-2-one, 4-methyl- would also have a short atmospheric lifetime, indicating it would likely be removed from the atmosphere close to its emission sources. However, this remains speculative without specific data.

Due to the lack of available scientific data for 4-Penten-2-one, 4-methyl-, a detailed and scientifically accurate article adhering to the requested outline cannot be fully generated at this time.

Q & A

Basic: What are the common synthetic routes for 4-Methyl-4-penten-2-one, and how can reaction conditions be optimized for yield?

Methodological Answer:

The compound is synthesized via sulfanyl-substitution reactions, where nucleophilic agents (e.g., thiols) react with precursor ketones. Key steps include oxidation to sulfoxides/sulfones or reduction to secondary alcohols . Optimization involves:

- Catalyst selection : Acidic or basic catalysts to control regioselectivity.

- Temperature control : Lower temperatures (0–25°C) minimize side reactions during substitution.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

Validate purity via gas chromatography (GC) or high-performance liquid chromatography (HPLC), referencing NIST spectral databases for confirmation .

Basic: What spectroscopic techniques are most effective for characterizing 4-Methyl-4-penten-2-one?

Methodological Answer:

- IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1700–1750 cm⁻¹) and alkene (C=C) peaks (~1640–1680 cm⁻¹) .

- NMR Analysis :

- Mass Spectrometry : Molecular ion peak at m/z 98 (C₆H₁₀O) with fragmentation patterns indicating α-cleavage near the carbonyl group .

Advanced: How do computational methods like DFT predict the electronic properties and reactivity of 4-Methyl-4-penten-2-one?

Methodological Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates:

- HOMO-LUMO Gaps : Predicts electrophilic/nucleophilic sites. For example, the LUMO is localized on the carbonyl group, making it reactive toward nucleophiles .

- Charge Distribution : Natural Bond Orbital (NBO) analysis reveals polarization effects, guiding mechanistic studies of substitution reactions .

Validate computational results against experimental UV-Vis spectra and kinetic data. Use software like Gaussian or ORCA with basis sets (e.g., 6-31G*) for accuracy .

Advanced: What are the electronic structure differences between 4-Methyl-4-penten-2-one and its constitutional isomers (e.g., 3-Methyl-4-penten-2-one), and how do these impact reactivity?

Methodological Answer:

- Delocalization Effects : 3-Methyl-4-penten-2-one exhibits greater π-electron delocalization, reducing its HOMO-LUMO gap by ~1.12 eV compared to the 4-methyl isomer .

- Reactivity Implications :

- The 4-methyl isomer’s carbonyl group is more electrophilic due to reduced conjugation.

- Isomer-specific reactivity in Diels-Alder reactions: The 4-methyl derivative shows slower cycloaddition kinetics due to steric hindrance from the methyl group .

Comparative studies require DFT calculations and experimental kinetics (e.g., stopped-flow spectrometry) to resolve contradictions in mechanistic proposals .

Basic: How can researchers ensure reproducibility in synthesizing and characterizing 4-Methyl-4-penten-2-one?

Methodological Answer:

- Detailed Protocols : Document solvent purity, catalyst loading, and reaction time in supplementary materials .

- Data Reporting : Include raw NMR/IR spectra and chromatograms in repositories like Zenodo.

- Reference Standards : Cross-check melting points and spectral data against NIST or Beilstein databases .

- Error Analysis : Quantify uncertainties in yield calculations using propagation-of-error formulas .

Advanced: What strategies resolve contradictions in reported biological activities (e.g., antimicrobial efficacy) of 4-Methyl-4-penten-2-one derivatives?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like bacterial strain variability or solvent effects (e.g., DMSO vs. water) .

- Structure-Activity Relationship (SAR) Modeling : Use multivariate regression to isolate substituent effects (e.g., electron-withdrawing groups enhancing activity) .

- Control Experiments : Test parent compound (without derivatives) to confirm bioactivity is not an artifact of impurities .

Advanced: How does the compound’s tautomerism influence its behavior in catalytic applications?

Methodological Answer:

- Keto-Enol Equilibria : Detect enol content via UV-Vis (absorbance ~280 nm) or ¹H NMR (enolic proton at δ 10–12 ppm) .

- Catalytic Impact : Enol tautomers act as ligands in transition-metal catalysis (e.g., Pd-mediated cross-coupling). Quantify equilibrium constants (Keq) using variable-temperature NMR to optimize reaction conditions .

Basic: What are the key physicochemical properties of 4-Methyl-4-penten-2-one relevant to solvent selection in reactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.